molecular formula C27H21ClN4 B8249406 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride

Cat. No.: B8249406
M. Wt: 436.9 g/mol
InChI Key: PAKWFHYWNFCRCK-UHFFFAOYSA-M
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Description

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is a complex organic compound with the molecular formula C27H21N4Cl. This compound is known for its unique structural properties, which include a tetrazolium core substituted with phenyl and styryl groups. It is commonly used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride typically involves the reaction of tetrazole derivatives with phenyl and styryl substituents. One common method includes the cyclization of hydrazine derivatives with nitriles under acidic conditions to form the tetrazole ring. Subsequent substitution reactions introduce the phenyl and styryl groups .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow synthesis may be utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce tetrazole derivatives .

Scientific Research Applications

2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride is widely used in scientific research due to its versatile properties:

Mechanism of Action

The mechanism of action of 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetrazolium core can undergo redox reactions, influencing cellular processes and signaling pathways. Its phenyl and styryl groups contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diphenyl-3-(4-styrylphenyl)tetrazolium chloride
  • 2,5-Diphenyl-3-(4-vinylphenyl)tetrazolium chloride
  • 2,5-Diphenyl-3-(4-phenylphenyl)tetrazolium chloride

Uniqueness

This compound stands out due to its specific structural arrangement, which imparts unique reactivity and biological activity. Its combination of phenyl and styryl groups enhances its versatility in various applications compared to similar compounds .

Properties

IUPAC Name

2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]tetrazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N4.ClH/c1-4-10-22(11-5-1)16-17-23-18-20-26(21-19-23)31-29-27(24-12-6-2-7-13-24)28-30(31)25-14-8-3-9-15-25;/h1-21H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKWFHYWNFCRCK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+]3=NC(=NN3C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24387-36-8
Record name 2H-Tetrazolium, 2,5-diphenyl-3-[4-(2-phenylethenyl)phenyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24387-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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